molecular formula C11H20O B073830 2-n-Butyl-2-methylcyclohexanone CAS No. 1197-78-0

2-n-Butyl-2-methylcyclohexanone

Cat. No.: B073830
CAS No.: 1197-78-0
M. Wt: 168.28 g/mol
InChI Key: SGVWFCRSGQMOOV-UHFFFAOYSA-N
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Description

2-n-Butyl-2-methylcyclohexanone is an organic compound belonging to the class of cycloalkanes, specifically a substituted cyclohexanone It is characterized by a six-membered carbon ring with a ketone functional group and two alkyl substituents: a butyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Butyl-2-methylcyclohexanone typically involves the alkylation of 2-methylcyclohexanone. One common method includes the reaction of 2-methylcyclohexanone with n-butyl bromide in the presence of a strong base such as sodium amide in liquid ammonia . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-n-Butyl-2-methylcyclohexanone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The alkyl groups can participate in substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted cyclohexanones depending on the alkylating agent used.

Scientific Research Applications

2-n-Butyl-2-methylcyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-n-Butyl-2-methylcyclohexanone involves its interaction with various molecular targets, primarily through its ketone functional group. The ketone can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Uniqueness: 2-n-Butyl-2-methylcyclohexanone is unique due to the presence of both butyl and methyl groups, which confer distinct steric and electronic properties. These substituents can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

1197-78-0

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-butyl-2-methylcyclohexan-1-one

InChI

InChI=1S/C11H20O/c1-3-4-8-11(2)9-6-5-7-10(11)12/h3-9H2,1-2H3

InChI Key

SGVWFCRSGQMOOV-UHFFFAOYSA-N

SMILES

CCCCC1(CCCCC1=O)C

Canonical SMILES

CCCCC1(CCCCC1=O)C

Synonyms

2-n-Butyl-2-methylcyclohexanone

Origin of Product

United States

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